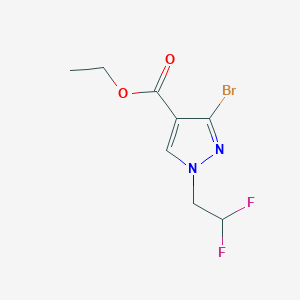

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is a chemical compound . It is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies. One of the methods includes a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications

Synthesis of Insecticide Intermediates

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is recognized as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. This compound is produced through a process that involves esterification and bromination, with high yields and purity, indicating its potential for industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Chemical Synthesis and Structural Analysis

The synthesis of various pyrazole-4-carboxylates, including derivatives of Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate, involves the use of indium bromide catalysts and ultrasonic irradiation. These methods offer efficient and regio-selective cyclisation products, confirmed by nuclear Overhauser effect spectroscopy–nuclear magnetic resonance (NOESY–NMR) studies (K. Prabakaran et al., 2012).

Potential in Cancer Research

Compounds derived from Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate have shown significant cytostatic activity against cancer cell cultures, such as HeLa cells. These derivatives, particularly those involving bromomethylpyrazole nucleosides, have demonstrated their efficacy in inhibiting cancer cell growth (M. García-López et al., 1979).

Antimicrobial Properties

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate derivatives have been evaluated for their antimicrobial activity. Some of these compounds, like Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, have shown promising results against bacteria like E. coli and P. aeruginosa, and fungi like Candida albicans (A. Radwan et al., 2014).

Potential in Industrial Applications

In addition to medical applications, ethyl pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors in industrial settings. For instance, certain pyranpyrazole derivatives have shown effectiveness in inhibiting corrosion on mild steel, which is useful for industrial pickling processes. These findings are supported by both experimental data and quantum chemical studies (P. Dohare et al., 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrF2N2O2/c1-2-15-8(14)5-3-13(4-6(10)11)12-7(5)9/h3,6H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPZNXFUQGILGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)

![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2435096.png)